molecular formula C9H12N2O3 B1435309 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1874188-40-5

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1435309
CAS No.: 1874188-40-5
M. Wt: 196.2 g/mol
InChI Key: LKTPJAZEJBTADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to an oxazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced piperidine-oxazole derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid: Similar structure with a thiazole ring instead of an oxazole ring.

    5-(Piperidin-4-yl)-1,3-imidazole-4-carboxylic acid: Contains an imidazole ring in place of the oxazole ring.

Uniqueness

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a piperidine ring fused to an oxazole ring, which contributes to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

The compound has the following chemical structure:

  • Chemical Formula : C11_{11}H14_{14}N2_2O3_3
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 1874188-40-5

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may modulate enzymatic activity, leading to significant biological effects. The exact pathways are still under investigation, but preliminary studies suggest interactions with targets involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL . The structural similarity of this compound to these active compounds suggests potential efficacy in antimicrobial applications.

Anticancer Properties

Studies have identified 5-(Piperidin-4-yl)-1,3-oxazole derivatives as potential agonists for human caseinolytic protease P (HsClpP), a target in cancer therapy. One derivative exhibited an IC50_{50} of 3.1 µM against hepatocellular carcinoma (HCC) cells, significantly higher than conventional treatments like sorafenib . This suggests a promising avenue for further development in oncology.

Case Studies

  • Antimicrobial Efficacy : In a study assessing various oxazole derivatives, it was found that compounds similar to this compound displayed potent antibacterial effects against multiple bacterial strains. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of these compounds .
  • Cancer Cell Proliferation : Another study demonstrated that certain derivatives could induce apoptosis in cancer cells through HsClpP activation. This mechanism shows promise for developing new cancer therapies that target mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acidThiazole StructureAntimicrobial
5-(Piperidin-4-yl)-1,3-imidazole-4-carboxylic acidImidazole StructureAnticancer

Properties

IUPAC Name

5-piperidin-4-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTPJAZEJBTADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-(Piperidin-4-yl)-1,3-oxazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.